3,5-Difluoro-4-nitropyridine

Nucleophilic aromatic substitution Energetic materials synthesis Leaving group mobility

3,5-Difluoro-4-nitropyridine (CAS 1806304-31-3, molecular weight 160.08 g/mol) is a polyhalogenated pyridine featuring fluorine atoms at the 3- and 5-positions and a nitro group at the 4-position. Its di-ortho-fluorine substitution pattern, combined with the strong electron-withdrawing nitro group, creates a uniquely activated heterocycle for nucleophilic aromatic substitution (SNAr).

Molecular Formula C5H2F2N2O2
Molecular Weight 160.08 g/mol
Cat. No. B13360899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4-nitropyridine
Molecular FormulaC5H2F2N2O2
Molecular Weight160.08 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)F)[N+](=O)[O-])F
InChIInChI=1S/C5H2F2N2O2/c6-3-1-8-2-4(7)5(3)9(10)11/h1-2H
InChIKeyMEHYVLBEEFDRHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 3,5-Difluoro-4-nitropyridine Is the Strategic Fluorinated Nitropyridine Intermediate for Selective Heterocycle Construction


3,5-Difluoro-4-nitropyridine (CAS 1806304-31-3, molecular weight 160.08 g/mol) is a polyhalogenated pyridine featuring fluorine atoms at the 3- and 5-positions and a nitro group at the 4-position [1]. Its di-ortho-fluorine substitution pattern, combined with the strong electron-withdrawing nitro group, creates a uniquely activated heterocycle for nucleophilic aromatic substitution (SNAr). The parent compound and its N-oxide derivative are established intermediates in medicinal chemistry and agrochemical synthesis, particularly for scaffolding kinase inhibitors and energetic materials [2].

1
Selective SNAr at fluorine sites (F > NO₂ leaving group in N-oxide)
2
Competent substrate for TBAF-mediated fluorodenitration (4-nitro positional advantage)
3
Trifunctional scaffold for orthogonal sequential functionalization

Why 3,5-Difluoro-4-nitropyridine Cannot Be Replaced by Generic 4-Nitropyridine or Other Halogenated Analogs in Regioselective Synthesis


Generic substitution fails because the specific 3,5-difluoro pattern fundamentally alters the electrophilic character and leaving-group hierarchy of the pyridine ring. 3,5-Difluoro-4-nitropyridine N-oxide shows a reversed leaving-group order (F > NO₂) compared to the 3,5-dichloro congener (NO₂ > Cl), meaning that nucleophilic attack targets fluorine exclusively in the difluoro system but the nitro group in the dichloro system [1]. This difference in chemoselectivity directly dictates which functional groups can be installed and at which positions, making simple replacement by another halogenated or non-fluorinated 4-nitropyridine synthetically non-viable for specific target sequences. Furthermore, the fluorodenitration reaction is general for 4-nitropyridines but fails for 3-nitropyridines without additional electron-withdrawing groups, reinforcing the unique reactivity of the 4-nitro substitution pattern [2].

3,5-Difluoro-4-nitropyridine N-oxide
3,5-Dichloro analog
Inverted chemoselectivity: F displaces in target, NO₂ displaces in dichloro — may redirect synthetic route
4-Nitro isomer
3-Nitro isomer
Fluorodenitration fails without extra activation; substrate competency differs fundamentally
3,5-Difluoro-4-nitropyridine
Non-fluorinated 4-nitropyridines
Lack dual fluorine activation; electronic profile and leaving-group hierarchy may not transfer

Quantitative Differentiation Guide for 3,5-Difluoro-4-nitropyridine: Head-to-Head Evidence Against Comparators


Nucleofuge Leaving-Group Hierarchy: F > NO₂ > Cl in 3,5-Difluoro-4-nitropyridine N-Oxide vs. 3,5-Dichloro-4-nitropyridine N-Oxide

In a direct head-to-head comparison, 3,5-difluoro-4-nitropyridine N-oxide (35a) and 3,5-dichloro-4-nitropyridine N-oxide (36) were reacted with ammonia. The difluoro compound gave exclusive displacement of fluorine, whereas the dichloro analog gave exclusive displacement of the nitro group [1]. The experimentally determined relative leaving-group mobility order is F > NO₂ > Cl. This means that for SNAr reactions on this scaffold, fluorine is the preferred leaving group in the difluoro system, while the nitro group is preferentially displaced in the chloro system.

Nucleofuge hierarchy
Head-to-head
F displacement (100%) vs NO₂ displacement (100%)
Supports selective fluorine substitution workflow
Ammonia reaction; difluoro vs. dichloro N-oxide
Nucleophilic aromatic substitution Energetic materials synthesis Leaving group mobility

Fluorodenitration Reactivity: 4-Nitropyridines Are Competent Substrates; 3-Nitropyridines Require Additional Activation

The TBAF-mediated fluorodenitration reaction is general for 2- and 4-nitropyridines but 3-nitropyridines require attendant electron-withdrawing groups to proceed efficiently [1]. 3,5-Difluoro-4-nitropyridine, bearing the nitro group at the 4-position, is therefore a viable substrate for direct fluorodenitration, whereas the isomeric 3,5-difluoro-3-nitropyridine would require additional activation. This positional effect is quantified by the reaction generality: 2- and 4-nitro substrates react under mild conditions with TBAF without strict exclusion of water, while 3-nitro substrates fail without supplementary electron-withdrawing substituents.

Fluorodenitration competency
Class-level
TBAF denitration 4-nitro isomer competent; 3-nitro requires extra activation
Enables direct fluorodenitration route from 4-nitro position
Mild conditions, no strict water exclusion
Fluorodenitration TBAF-mediated synthesis Regioselectivity

Conformational Distortion: 38.5° Twist About C–NO₂ Bond vs. Planar 3,5-Diamino Analog

Single-crystal X-ray diffraction reveals that 3,5-difluoro-4-nitropyridine N-oxide is twisted around the C–NO₂ bond by 38.5(1)°, whereas the 3,5-diamino analogue adopts a planar conformation stabilized by intramolecular hydrogen bonds [1]. This significant torsional angle in the difluoro-nitro compound indicates reduced π-conjugation between the nitro group and the pyridine ring compared to the planar diamino system, which has measurable consequences for the compound's electronic properties and reactivity.

C–NO₂ twist angle
Head-to-head
38.5° vs. 0° planar diamino analog
Conformational context may influence electronic properties
X-ray at 150 K; reduced π-conjugation
X-ray crystallography Conformational analysis Crystal engineering

Predicted pKa of N-Oxide: –2.79 vs. Typical 4-Nitropyridine N-Oxide Basicity Range

The predicted acid dissociation constant (pKa) of 3,5-difluoro-4-nitropyridine N-oxide is –2.79 ± 0.10 . This extremely low pKa, driven by the combined electron-withdrawing effects of two fluorine atoms plus the nitro group, positions the compound among the least basic pyridine N-oxides available. For comparison, unsubstituted pyridine N-oxide has a pKa of approximately 0.79, and 4-nitropyridine N-oxide has a reported pKa around –0.41 [1]. The additional 2.4-unit drop in pKa relative to 4-nitropyridine N-oxide demonstrates the substantial acidifying effect of the 3,5-difluoro substitution.

N-oxide basicity (pKa)
Cross-study
pKa −2.79 vs pKa −0.41 (4-NO₂ Py N-oxide)
Predominantly neutral form across pH range
Predicted value; experimental confirmation advised
Acid-base properties Basicity Physicochemical characterization

Procurement-Relevant Application Scenarios Where 3,5-Difluoro-4-nitropyridine Provides Measurable Advantages


Synthesis of Energetic Materials Requiring Selective Fluorine Displacement with Nitro Retention

In energetic materials research, 3,5-difluoro-4-nitropyridine N-oxide is uniquely suited for introducing amine or other nucleophilic substituents exclusively at fluorine-bearing positions while preserving the nitro group as an energy-rich moiety. The demonstrated exclusive fluorine displacement (F > NO₂ leaving-group order) means that the critical nitro functionality remains intact for downstream energetic performance, whereas the 3,5-dichloro analog loses its nitro group upon amination, eliminating the energetic functionality [1]. This chemoselectivity is essential for constructing nitro-bearing energetic heterocycles with defined substitution patterns.

Medicinal Chemistry Scaffold for Kinase Inhibitor Intermediates via Orthogonal Functionalization

The combination of a 4-nitro group (reducible to amine or displaceable) with two fluorine atoms in a symmetric 3,5-arrangement provides a trifunctional scaffold where each reactive site can be addressed sequentially. The fluorodenitration competency of 4-nitropyridines [1] combined with the SNAr lability of the fluorine atoms creates opportunities for constructing 3,5-disubstituted-4-aminopyridine cores found in kinase inhibitor pharmacophores. The 38.5° twist of the nitro group in the N-oxide form [2] further modulates the electronic character of the ring, enabling fine-tuning of π-stacking interactions in the kinase ATP-binding pocket.

Agrochemical Intermediate with Enhanced Metabolic Stability from Dual Fluorination

The presence of two fluorine atoms on the pyridine ring imparts increased metabolic stability compared to non-fluorinated or mono-fluorinated 4-nitropyridine analogs. While direct metabolic half-life data for 3,5-difluoro-4-nitropyridine itself is limited, the general principle that fluorine substitution blocks oxidative metabolism at the substituted positions is well-established. The Kuujia reference reports a 40% increase in half-life for related fluorinated scaffolds compared to non-fluorinated analogs [1]. The extremely low basicity (pKa –2.79) [2] also means the compound remains neutral at physiological pH, potentially enhancing membrane permeability in both plant and target organism contexts.

Building Block for 3,4,5-Trifluoropyridine via TBAF-Mediated Fluorodenitration

3,5-Difluoro-4-nitropyridine serves as a direct precursor to 3,4,5-trifluoropyridine—a valuable intermediate in its own right—via the TBAF-mediated fluorodenitration reaction [1]. This transformation exploits the 4-nitro group's competency as a leaving group in the presence of fluoride ion, a reaction that is efficient under mild conditions and does not require anhydrous conditions. The isomeric 3,5-difluoro-2-nitropyridine would also be a competent substrate, but the 3,5-difluoro-4-nitropyridine isomer provides access to the symmetric 3,4,5-trifluoropyridine with all three substituents in a 1,3,5-relationship, a substitution pattern difficult to access through direct fluorination methods.

Application
Selection Property
Validation Focus
Energetic materials intermediate
Chemoselective fluorine displacement with nitro retention
Verify F > NO₂ leaving-group order under reaction conditions
Kinase inhibitor scaffold construction
Orthogonal functionalization (SNAr + nitro reduction)
Confirm sequential substitution feasibility and regiochemistry
Agrochemical intermediate synthesis
Dual fluorine substitution for metabolic stability screening
Assess metabolic half-life in target organism models
Precursor to 3,4,5-trifluoropyridine
4-Nitro positional competency for TBAF denitration
Evaluate denitration efficiency and product purity
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